molecular formula C12H16FNO2 B15320194 Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate

Cat. No.: B15320194
M. Wt: 225.26 g/mol
InChI Key: UCFCJRVZLNTKOS-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is an organic compound with the molecular formula C12H16FNO2. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate typically involves the esterification of 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or de-fluorinated products.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-amino-3-(4-fluorophenyl)butanoate
  • Methyl 4-amino-4-(3-fluoro-4-methylphenyl)butanoate

Comparison: Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is unique due to the specific positioning of the fluoro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate

InChI

InChI=1S/C12H16FNO2/c1-8-7-9(3-4-10(8)13)11(14)5-6-12(15)16-2/h3-4,7,11H,5-6,14H2,1-2H3

InChI Key

UCFCJRVZLNTKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCC(=O)OC)N)F

Origin of Product

United States

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